molecular formula C10H10BrNO5 B8126181 (2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester

(2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester

Cat. No.: B8126181
M. Wt: 304.09 g/mol
InChI Key: MLOXVHRMQCLQMO-UHFFFAOYSA-N
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Description

(2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester is an organic compound that features a bromine atom, a nitro group, and a phenoxy group attached to an acetic acid ethyl ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester typically involves the bromination of 4-nitrophenol followed by etherification and esterification reactions. The general synthetic route can be summarized as follows:

    Bromination: 4-nitrophenol is brominated using bromine in the presence of a suitable solvent such as acetic acid or chloroform.

    Etherification: The brominated product is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the desired ether.

    Esterification: Finally, the product is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxy-acetic acid ethyl esters.

    Reduction: Amino-phenoxy-acetic acid ethyl ester.

    Hydrolysis: Phenoxy-acetic acid and ethanol.

Scientific Research Applications

(2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its functional groups that can be modified to enhance biological activity.

    Materials Science: Used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester depends on its application. For example, in organic synthesis, it acts as a building block that undergoes various reactions to form more complex molecules. In pharmaceuticals, its biological activity would depend on the specific modifications made to its structure and the molecular targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenoxyacetic acid ethyl ester: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Bromo-4-methoxy-phenoxyacetic acid ethyl ester:

Uniqueness

(2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester is unique due to the presence of both bromine and nitro groups, which provide a combination of reactivity and functionality that can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-(2-bromo-4-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO5/c1-2-16-10(13)6-17-9-4-3-7(12(14)15)5-8(9)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOXVHRMQCLQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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